5-Amino-1-methyl-1,2-dihydroquinolin-2-one
Overview
Description
5-Amino-1-methyl-1,2-dihydroquinolin-2-one is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by a quinolinone core structure with an amino group at the 5th position and a methyl group at the 1st position. Quinolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-methyl-1,2-dihydroquinolin-2-one typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of 2-aminobenzamide with acetic anhydride, followed by cyclization to form the quinolinone core
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-1-methyl-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinolinone core, leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed: The major products formed from these reactions include various quinolinone derivatives with modified functional groups, which can exhibit different biological and chemical properties.
Scientific Research Applications
5-Amino-1-methyl-1,2-dihydroquinolin-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-1-methyl-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
5-Amino-1-methyl-1,2-dihydroquinolin-2-one can be compared with other similar compounds, such as:
Quinolinone Derivatives: These compounds share the quinolinone core structure but differ in the functional groups attached.
Aminoquinolines: These compounds have an amino group attached to the quinoline core but may differ in the position and type of other substituents.
Methylquinolines: These compounds have a methyl group attached to the quinoline core but may differ in the position and type of other substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
5-amino-1-methylquinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-12-9-4-2-3-8(11)7(9)5-6-10(12)13/h2-6H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNJKWXYQMKWHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC2=C(C=CC=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201297137 | |
Record name | 5-Amino-1-methyl-2(1H)-quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201297137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
697738-99-1 | |
Record name | 5-Amino-1-methyl-2(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=697738-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-1-methyl-2(1H)-quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201297137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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